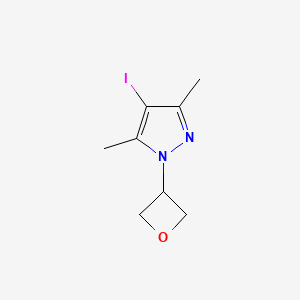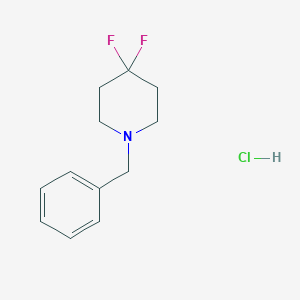
1-Benzyl-4,4-difluoropiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4,4-difluoropiperidine hydrochloride is a heterocyclic compound that features a piperidine ring substituted with a benzyl group and two fluorine atoms at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-difluoropiperidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of N-benzyl-4,4-difluoropiperidine with 1-chloroethyl chloroformate in methylene chloride under an argon atmosphere. The mixture is stirred at 55°C for 2 hours, then cooled, and the solvent is removed under reduced pressure. The residue is dissolved in methanol and refluxed for 4 hours to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4,4-difluoropiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-4,4-difluoropiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4,4-difluoropiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride
- 4,4-Difluoropiperidine hydrochloride
Comparison: 1-Benzyl-4,4-difluoropiperidine hydrochloride is unique due to its specific substitution pattern and the presence of both benzyl and difluoro groups. This combination imparts distinct chemical properties, making it valuable for specialized applications compared to its analogs .
Propiedades
Fórmula molecular |
C12H16ClF2N |
|---|---|
Peso molecular |
247.71 g/mol |
Nombre IUPAC |
1-benzyl-4,4-difluoropiperidine;hydrochloride |
InChI |
InChI=1S/C12H15F2N.ClH/c13-12(14)6-8-15(9-7-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |
Clave InChI |
UVYBXKPZPUAFTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


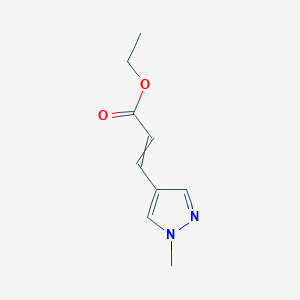
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
![4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole](/img/structure/B13680159.png)


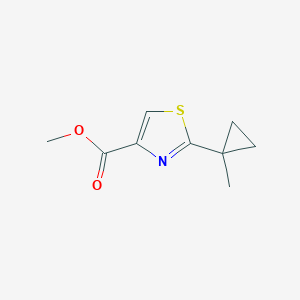

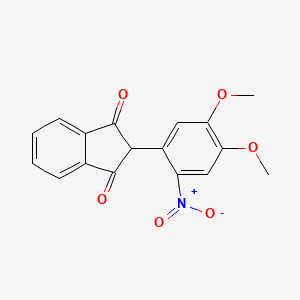



![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)

